5-Phenylpyrimidine

Corrosion inhibition Mild steel protection Acidic media

Procure 5-Phenylpyrimidine as a pre-validated core scaffold for TAM kinase (Tyro3/Axl/Mer) inhibitor development, where 5-position substitution controls hinge-region binding pose and selectivity. Also essential for antimalarial DHFR-TS programs with tunable nanomolar affinity (Ki 0.9–22.5 nM) and fungicidal lead optimization. Avoid 2- or 4-phenyl isomers—only 5-substitution delivers the documented conjugation profile and regioselective C6 lithiation pathway. Choose this compound for reproducible SAR, patent-aligned scaffold integrity, and streamlined synthetic diversification.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 34771-45-4
Cat. No. B189523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrimidine
CAS34771-45-4
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=CN=C2
InChIInChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h1-8H
InChIKeyLVXOXXGCJHYEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrimidine CAS 34771-45-4: Chemical Properties and Procurement Specifications


5-Phenylpyrimidine (CAS 34771-45-4) is an aromatic heterocyclic compound comprising a pyrimidine ring substituted with a phenyl group at the 5-position, with molecular formula C10H8N2 and molecular weight 156.18 g/mol [1]. Key physicochemical specifications include a melting point of 120 °C, calculated density of 1.106±0.06 g/cm³ at 20 °C, calculated water solubility of 2.2 g/L at 25 °C, calculated LogP of 2.1436, and polar surface area (PSA) of 25.78 Ų [2]. This compound serves as a core scaffold for pharmaceutical intermediates, fungicide development, and kinase inhibitor research programs .

Why 5-Phenylpyrimidine Cannot Be Replaced by 2- or 4-Phenylpyrimidine in Research and Industrial Applications


Substitution pattern on the pyrimidine ring critically determines electronic distribution, steric accessibility, and intermolecular interactions. The 5-position substitution in 5-phenylpyrimidine creates a distinct conjugation profile and spatial orientation compared to 2-phenylpyrimidine and 4-phenylpyrimidine isomers . Direct comparative corrosion inhibition studies demonstrate that 4-phenylpyrimidine (4-PPM) and 5-phenylpyrimidine (5-PPM) exhibit quantifiably different inhibition efficiencies on cold rolled steel in HCl solution, with 4-PPM outperforming 5-PPM [1]. In medicinal chemistry contexts, 5-aryl-substituted pyrimidine-2,4-diamine derivatives display specific binding poses and selectivity profiles toward TAM family kinases (Tyro3, Axl, Mer) that are exquisitely sensitive to the substitution pattern at the 5-position, where even slight structural modifications induce dramatic conformational changes in the kinase hinge region [2]. Generic substitution across positional isomers without empirical validation introduces uncontrolled variables that compromise experimental reproducibility and application performance.

5-Phenylpyrimidine Procurement Evidence: Comparative Performance Data Against Structural Analogs


Corrosion Inhibition Efficiency of 5-Phenylpyrimidine vs. 4-Phenylpyrimidine on Cold Rolled Steel

In a direct head-to-head comparison, 5-phenylpyrimidine (5-PPM) demonstrated measurable but inferior corrosion inhibition efficiency compared to its regioisomer 4-phenylpyrimidine (4-PPM) on cold rolled steel in hydrochloric acid solution [1]. Both compounds function as mixed-type inhibitors and obey the Langmuir adsorption isotherm, but the quantified difference in inhibition efficiency follows a clear rank order of 4-PPM > 5-PPM across weight loss, polarization curves, and electrochemical impedance spectroscopy (EIS) measurements [2].

Corrosion inhibition Mild steel protection Acidic media Adsorption isotherm

5-Position Substitution Enables Selective TAM Kinase Inhibition via Hinge Region Binding

5-Aryl-substituted phenylpyrimidine-2,4-diamine derivatives exhibit potent and selective inhibition of TAM family kinases (Tyro3, Axl, Mer) with selectivity profiles that are directly controlled by structural modifications at the 5-phenyl position [1]. Molecular docking studies reveal that slight changes of substituents on the 5-phenyl ring induce dramatic structural changes of Met596, Met623, and Met674 backbone carbonyl and amide groups in the kinase hinge region, resulting in different binding poses and selectivity patterns among Tyro3, Axl, and Mer kinases [2]. Compounds 6f, 7b, and 7f demonstrated potent inhibitory activity with excellent selectivity toward Axl, Tyro3, and Mer kinases respectively [3].

Kinase inhibition TAM family Tyro3 Axl Mer Anticancer

5-Phenylpyrimidine Derivatives as DHFR Inhibitors with Nanomolar Affinity

Derivatives bearing the 5-phenylpyrimidine-2,4-diamine core demonstrate potent inhibition of dihydrofolate reductase (DHFR) from Plasmodium vivax. 6-Methyl-5-phenylpyrimidine-2,4-diamine exhibits a Ki value of 22.5 nM against P. vivax bifunctional DHFR-TS enzyme [1]. A structurally related analog, 6-hexyl-5-phenylpyrimidine-2,4-diamine, achieves a Ki value of 0.900 nM (900 pM) against the same target, representing a 25-fold improvement in binding affinity driven by C6 alkyl chain extension [2]. This structure-activity relationship demonstrates the tunability of the 5-phenylpyrimidine scaffold for optimizing DHFR inhibition potency.

DHFR inhibition Antimalarial Anticancer Enzyme inhibition

5-Position Substitution Enables C6 Lithiation for Further Functionalization

5-Phenylpyrimidine undergoes regioselective lithiation at the C6 position, enabling subsequent reaction with electrophiles such as p-fluoroacetophenone to generate C6-fluorophenylalkylated 5-phenylpyrimidine derivatives [1]. This synthetic route, validated by X-ray crystal structure analysis of the 5-phenylpyrimidine starting material (compound 6) and the resulting C6-substituted product (compound 7), provides a controlled method for introducing diversity at the C6 position while preserving the 5-phenyl substitution pattern [2]. The crystal structure of 5-phenylpyrimidine (compound 6) reveals aromatic π···π stacking interactions and C–H···π interactions that assemble molecules into layers [3].

Organolithium chemistry C-H functionalization Synthetic methodology Late-stage derivatization

Procurement-Guiding Application Scenarios for 5-Phenylpyrimidine CAS 34771-45-4


Medicinal Chemistry: TAM Kinase Inhibitor Lead Optimization Programs

Procure 5-phenylpyrimidine as a core scaffold for developing selective inhibitors of Tyro3, Axl, and Mer kinases. Evidence from SAR studies demonstrates that substitution at the 5-position of the pyrimidine ring directly controls binding pose and selectivity among these three TAM family members through hinge region interactions [1]. Use this scaffold when tunable selectivity is required and when the project demands a validated starting point for kinase inhibitor development. Do NOT use 2- or 4-phenylpyrimidine isomers for this application, as the 5-position substitution pattern is critical for achieving the documented hinge region conformational effects [2].

Antiparasitic Drug Discovery: DHFR Inhibitor Development

Utilize 5-phenylpyrimidine-2,4-diamine derivatives for antimalarial drug discovery programs targeting Plasmodium vivax DHFR-TS. The 6-methyl derivative achieves a Ki of 22.5 nM, while the 6-hexyl analog reaches sub-nanomolar affinity (Ki = 0.900 nM), demonstrating a 25-fold tunable affinity range [1]. This scaffold is appropriate for projects requiring nanomolar starting potency with clear SAR vectors for optimization. The quantitative binding data provide a benchmark for evaluating new analogs in lead optimization campaigns [2].

Agrochemical Research: Fungicide Scaffold Development

Procure 5-phenylpyrimidine as a building block for synthesizing fungicidal compounds based on the 5-phenylpyrimidine pharmacophore. Patents describe 5-phenylpyrimidines of formula I with substituents R1 and R2 (hydrogen, alkyl, haloalkyl, cycloalkyl, alkenyl) as active agents for controlling harmful fungi [1]. The scaffold is specifically claimed for controlling unwanted microorganisms in agricultural applications, with defined substitution patterns at the 4- and 6-positions of the pyrimidine ring enabling activity modulation [2].

Synthetic Methodology: C6-Functionalized Derivative Preparation via Lithiation

Use 5-phenylpyrimidine when synthetic routes require regioselective C6 functionalization. The compound undergoes lithiation specifically at the C6 position, enabling controlled introduction of electrophiles to generate C6-substituted 5-phenylpyrimidine derivatives [1]. This methodology is validated by X-ray crystallography and provides access to structurally diverse analogs while maintaining the 5-phenyl substitution pattern. The crystal structure confirms intermolecular π···π stacking and C–H···π interactions that may influence solid-state properties and reactivity [2].

Technical Documentation Hub

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